molecular formula C11H14O3 B8288303 3-Hydroxy-4-butoxybenzaldehyde

3-Hydroxy-4-butoxybenzaldehyde

Cat. No.: B8288303
M. Wt: 194.23 g/mol
InChI Key: MJIZZNYJUKLQMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Hydroxy-4-butoxybenzaldehyde is an aromatic aldehyde derivative characterized by a hydroxy (-OH) group at the 3-position and a butoxy (-O-(CH₂)₃CH₃) group at the 4-position of the benzaldehyde ring. This compound falls within the broader class of hydroxybenzaldehydes, which are recognized for their roles as intermediates in synthesizing pharmaceuticals, including anticancer, antimicrobial, and anti-inflammatory agents .

Properties

Molecular Formula

C11H14O3

Molecular Weight

194.23 g/mol

IUPAC Name

4-butoxy-3-hydroxybenzaldehyde

InChI

InChI=1S/C11H14O3/c1-2-3-6-14-11-5-4-9(8-12)7-10(11)13/h4-5,7-8,13H,2-3,6H2,1H3

InChI Key

MJIZZNYJUKLQMZ-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=C(C=C(C=C1)C=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key differences between 3-Hydroxy-4-butoxybenzaldehyde and structurally or functionally related compounds:

Table 1: Comparative Properties of this compound and Analogues

Compound Substituents Molecular Formula Molecular Weight (g/mol) Solubility Key Applications/Properties
This compound 3-OH, 4-butoxy C₁₁H₁₄O₃ 194.23 Low in water; soluble in organic solvents Pharmaceutical intermediates, potential antimicrobial activity (inferred)
4-Hydroxybenzaldehyde 4-OH C₇H₆O₂ 122.12 Moderate in water Antioxidant, antimicrobial agent
4-Hydroxy-3-methoxybenzaldehyde 4-OH, 3-methoxy C₈H₈O₃ 152.15 Low in water Flavoring agent, precursor in drug synthesis
Caffeic Acid 3,4-diOH, propenoic acid C₉H₈O₄ 180.16 Soluble in hot water Antioxidant, anti-inflammatory, dietary supplement
4-Hydroxybenzoic Acid 4-OH, carboxylic acid C₇H₆O₃ 138.12 Low in cold water Preservative, intermediate in polymer synthesis

Key Comparative Insights

Substituent Effects on Lipophilicity :

  • The butoxy group in This compound increases lipophilicity compared to shorter alkoxy chains (e.g., methoxy in 4-Hydroxy-3-methoxybenzaldehyde ) or polar groups (e.g., -OH in 4-Hydroxybenzaldehyde ). This property may enhance its utility in lipid-based drug delivery systems but reduce aqueous solubility .

Acidity and Reactivity :

  • The 3-hydroxy group in the target compound is less acidic than the 4-hydroxy group in 4-Hydroxybenzaldehyde due to reduced resonance stabilization of the conjugate base. This difference influences its reactivity in electrophilic substitution and chelation reactions .

Biological Activity :

  • 4-Hydroxybenzaldehyde exhibits documented antimicrobial and antioxidant properties , while caffeic acid (3,4-dihydroxy-substituted) shows stronger antioxidant effects due to catechol group-mediated free radical scavenging . The butoxy substituent in the target compound may confer unique bioactivity profiles, though experimental validation is needed.

Synthetic Utility :

  • 4-Hydroxy-3-methoxybenzaldehyde (vanillin precursor) is widely used in flavoring and fragrances, whereas 4-hydroxybenzoic acid serves as a preservative. The target compound’s butoxy group may make it a versatile intermediate for synthesizing surfactants or lipophilic prodrugs .

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